molecular formula C16H26O4 B1674179 Fumagillol CAS No. 108102-51-8

Fumagillol

Cat. No. B1674179
M. Wt: 282.37 g/mol
InChI Key: CEVCTNCUIVEQOY-JQOWZUPLSA-N
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Description

Fumagillol is a mycotoxin produced by the saprophytic filamentous fungus Aspergillus fumigatus . It is a direct precursor of fumagillin, an antimicrobial agent .


Synthesis Analysis

Fumagillol can be synthesized from crotonaldehyde, diethylamine, and acrolein . An efficient, two-step construction of highly complex alkaloid-like compounds from the natural product fumagillol has been described . This approach mimics a biosynthetic cyclase/oxidase sequence, allowing for rapid and efficient structure elaboration of the basic fumagillol scaffold with a variety of readily available coupling partners .


Molecular Structure Analysis

Fumagillol has a molecular formula of C16H26O4 . Its average mass is 282.375 Da and its monoisotopic mass is 282.183105 Da .


Chemical Reactions Analysis

Fumagillol can undergo controlled 5-exo- or 6-endo-bis-epoxide opening/cyclization, depending on the metal-catalyst additive, leading to highly complex alkaloidal perhydroisoindoles and perhydro-isoquinolines . Perhydroisoindoles can be further remodeled by cascade processes to afford either morpholinone or bridged 4,1-benzoxazepine-containing structures .


Physical And Chemical Properties Analysis

Fumagillol is a solid compound . It has a density of 1.1±0.1 g/cm3, a boiling point of 390.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has a molar refractivity of 76.4±0.4 cm3 and a polar surface area of 55 Å2 .

Scientific Research Applications

Apiculture and Anti-Infective Properties

Fumagillin, derived from fumagillol, is recognized for its use in apiculture and human medicine, especially against various microsporidian fungal infections. Its potential in cancer treatment research is due to its angiogenesis inhibitory properties. The development of fumagillin analogues aims to utilize these properties while minimizing toxicity (van den Heever et al., 2014). Additionally, since its discovery in 1951, fumagillin has been extensively studied for its anti-infective capabilities, with particular efficacy in treating microsporidial infections in HIV-positive patients (Lefkove et al., 2007).

Chemical Synthesis and Stability

Research efforts have been dedicated to the total synthesis of fumagillol, a challenging endeavor due to its complex structure. Successful synthesis of fumagillol is significant as it can be converted to fumagillin, demonstrating the potential for producing this compound synthetically for various applications (Corey & Snider, 1972). Furthermore, the stability of dicyclohexylamine and fumagillin in honey has been studied, which is crucial for understanding the long-term implications of their use in apiculture (van den Heever et al., 2015).

Anti-Angiogenic and Anticancer Research

A core area of fumagillol-based research focuses on its anti-angiogenic properties, which have implications for cancer therapy. For instance, targeted fumagillin nanoparticles have been studied for their ability to impair tumor angiogenesis and development, suggesting a potential pathway for cancer treatment (Winter et al., 2008).

Other Therapeutic Applications

Research has also explored the use of fumagillin analogues in various therapeutic contexts. For example, the design and synthesis of fumagillin analogues have shown promising antiangiogenic effects, indicating their potential in anti-proliferative treatments (Lee et al., 2007). Furthermore, the structural study of human methionine aminopeptidase-2 complexed with fumagillin has provided insights into the molecular basis of fumagillin's action, laying the groundwork for future drug design (Liu et al., 1998).

Safety And Hazards

Fumagillol is a direct precursor of fumagillin, which exhibits considerable, albeit reversible, toxicity when used to treat immunocompromised microsporidiosis patients . High cumulative bee mortality was associated with the therapeutic dosage of Fumagilin-B® during a study .

Future Directions

Fumagillol and its derivatives are being investigated for their potential in suppressing angiogenesis and cancer progression . A novel MetAp2 inhibitor with high anti-cancer activity and a stable nano-formulation has been introduced, showing high potential for future clinical translation .

properties

IUPAC Name

(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVCTNCUIVEQOY-JQOWZUPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumagillol

CAS RN

108102-51-8
Record name Fumagillol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108102-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumagillol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108102518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FUMAGILLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409OS4DE8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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